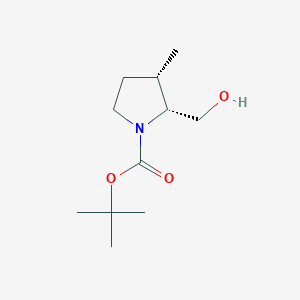

Tert-butyl (2R,3S)-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate

Description

Historical Context in Pyrrolidine Chemistry

The development of pyrrolidine chemistry traces back to the mid-19th century when pyrrolidine itself was first isolated and characterized. Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH₂)₄NH and represents one of the simplest saturated nitrogen-containing heterocycles. The historical significance of pyrrolidine extends beyond its basic structure, as it forms the core framework of numerous natural alkaloids including nicotine and hygrine, which were among the first alkaloids to be structurally elucidated. The recognition of pyrrolidine's presence in these biologically active compounds sparked extensive research into its synthetic potential and led to the development of sophisticated methodologies for constructing pyrrolidine-containing molecules.

The evolution of pyrrolidine chemistry has been marked by several key developments throughout the 20th and 21st centuries. Early synthetic approaches focused on basic ring-forming reactions, but the field expanded dramatically with the advent of asymmetric synthesis and the recognition of stereochemistry's importance in drug development. The therapeutic potential of pyrrole and pyrrolidine analogs became increasingly apparent as researchers discovered their diverse biological activities, including antibacterial, antifungal, antiviral, and antitumor properties. This growing understanding of structure-activity relationships drove the development of more sophisticated pyrrolidine derivatives, including protected and functionalized variants that could serve as versatile synthetic intermediates.

The contemporary focus on pyrrolidine chemistry has been particularly influenced by the need for chiral building blocks in pharmaceutical synthesis. The pyrrolidine core represents one of the simplest alkaloid structures, and its formation demonstrates convergent evolution as pyrrolidine alkaloids occur in plants, bacteria, fungi, and animals through distinct biosynthetic routes. This widespread natural occurrence has provided inspiration for synthetic chemists to develop new methodologies for accessing complex pyrrolidine derivatives with precise stereochemical control. The development of protecting group strategies, particularly involving tert-butyl carbamate (Boc) protection, has been instrumental in enabling selective transformations of pyrrolidine derivatives while maintaining structural integrity.

Nomenclature and Classification

Tert-butyl (2R,3S)-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry (IUPAC). The compound name provides comprehensive structural information through its component parts: the "tert-butyl" designation indicates the presence of a tertiary butyl group serving as an ester protecting group, while the stereochemical descriptors "(2R,3S)" specify the absolute configuration at the second and third carbon atoms of the pyrrolidine ring. The "2-(hydroxymethyl)-3-methyl" portion describes the substitution pattern, indicating a hydroxymethyl group at position 2 and a methyl group at position 3 of the pyrrolidine ring. The "pyrrolidine-1-carboxylate" suffix identifies the core heterocyclic structure and the carboxylate ester functionality attached to the nitrogen atom.

Within the broader classification system, this compound belongs to the heterocyclic compound family, specifically categorized as a pyrrolidine derivative. Heterocyclic compounds are cyclic structures containing atoms of at least two different elements as ring members, and pyrrolidines represent compounds containing a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms. The compound further classifies as a carbamate derivative due to the presence of the carboxylate ester functionality attached to the nitrogen atom, and as a chiral molecule due to the presence of two stereogenic centers at positions 2 and 3 of the pyrrolidine ring.

The stereochemical nomenclature follows Cahn-Ingold-Prelog priority rules, where R and S descriptors indicate the absolute configuration at each chiral center. The (2R,3S) configuration establishes the three-dimensional arrangement of substituents around these stereogenic centers, which is crucial for the compound's biological activity and synthetic utility. This specific stereochemical arrangement distinguishes it from other possible diastereomers and enantiomers, making it a valuable chiral building block for asymmetric synthesis applications.

Structural Overview of this compound

The molecular structure of this compound exhibits a molecular formula of C₁₁H₂₁NO₃ with a molecular weight of 215.29 g/mol. The compound features a five-membered pyrrolidine ring as its central structural element, with the nitrogen atom serving as the heteroatom within the saturated heterocycle. The pyrrolidine ring adopts a puckered conformation due to the sp³ hybridization of all carbon atoms, creating a flexible yet defined three-dimensional structure that influences the compound's reactivity and interactions.

The tert-butyl carboxylate group attached to the nitrogen atom serves as a protecting group, commonly employed in organic synthesis to mask the nucleophilic properties of the nitrogen center during selective transformations. This protecting group strategy is essential for controlling reaction selectivity and enabling sequential synthetic transformations without unwanted side reactions. The tert-butyl ester linkage provides both steric hindrance and electronic stabilization, making it stable under basic conditions while remaining removable under acidic conditions when deprotection is desired.

The stereochemical arrangement of substituents plays a crucial role in defining the compound's three-dimensional structure. At position 2 of the pyrrolidine ring, the (R)-configured carbon bears a hydroxymethyl group (-CH₂OH), which provides a primary alcohol functionality that can participate in various chemical transformations including oxidation, esterification, and substitution reactions. At position 3, the (S)-configured carbon carries a methyl group, which contributes to the overall steric environment and influences the compound's conformational preferences.

| Structural Feature | Description | Functional Significance |

|---|---|---|

| Molecular Formula | C₁₁H₂₁NO₃ | Defines elemental composition |

| Molecular Weight | 215.29 g/mol | Physical property determination |

| Pyrrolidine Ring | Five-membered saturated heterocycle | Core structural framework |

| Tert-butyl Ester | Protecting group on nitrogen | Selective synthetic transformations |

| Hydroxymethyl Group | Primary alcohol at position 2 | Reactive site for further functionalization |

| Methyl Group | Alkyl substituent at position 3 | Steric and electronic influences |

| Stereochemistry | (2R,3S) configuration | Chirality and biological activity |

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends far beyond its individual structural features, encompassing its role as a versatile synthetic intermediate and its contributions to the broader understanding of nitrogen-containing heterocycles. Heterocyclic compounds represent more than half of all known chemical compounds, with 59% of US FDA-approved drugs containing nitrogen heterocycles, underscoring the fundamental importance of these structures in medicinal chemistry. Within this context, pyrrolidine derivatives occupy a particularly significant position due to their prevalence in natural products and their utility as building blocks for complex molecular architectures.

The compound's importance in heterocyclic chemistry is further enhanced by its demonstration of key principles governing heterocyclic behavior. The pyrrolidine ring system exhibits distinctive reactivity patterns compared to acyclic amines, with the cyclic constraint influencing both basicity and nucleophilicity. This structural constraint creates unique steric and electronic environments that can be exploited in synthetic transformations, making pyrrolidine derivatives valuable for developing new synthetic methodologies and exploring structure-activity relationships in medicinal chemistry applications.

The stereochemical complexity introduced by the (2R,3S) configuration adds another dimension to the compound's significance in heterocyclic chemistry. Chiral heterocycles are essential components of many biologically active molecules, and the ability to access specific stereoisomers with high selectivity represents a critical capability in modern synthetic chemistry. The compound serves as a model system for understanding how stereochemistry influences the properties and reactivity of nitrogen-containing heterocycles, providing insights that can be applied to the design and synthesis of related compounds.

Recent advances in pyrrolidine chemistry have highlighted the versatility of these heterocyclic scaffolds in drug discovery and development. The pyrrolidine ring structure is present in numerous pharmaceutical compounds, including drugs with antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities. This broad spectrum of biological activities demonstrates the fundamental importance of pyrrolidine-containing compounds in medicinal chemistry and validates the continued interest in developing new synthetic approaches to access these structures.

Related Pyrrolidine Derivatives

The chemical landscape surrounding this compound includes numerous structurally related compounds that share common features while exhibiting distinct properties and applications. These related derivatives collectively demonstrate the versatility of the pyrrolidine scaffold and the impact of structural modifications on chemical and biological properties. Understanding these relationships provides valuable insights into structure-activity relationships and guides the development of new compounds with desired characteristics.

Among the closely related compounds, tert-butyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate represents a structural analog with the hydroxyl functionality positioned at the 3-position rather than as a hydroxymethyl group at the 2-position. This positional difference significantly influences the compound's reactivity and conformational preferences, demonstrating how subtle structural changes can lead to distinct chemical behaviors. Similarly, various stereoisomers of hydroxymethyl and methyl-substituted pyrrolidine carboxylates exist, each with unique three-dimensional arrangements that affect their interactions with biological targets and synthetic utility.

The broader family of Boc-protected pyrrolidine derivatives encompasses compounds with different substitution patterns and stereochemical arrangements. For example, (2S,4R)-1-Boc-2-hydroxymethyl-4-methylpyrrolidine represents another important member of this family, featuring a different stereochemical relationship between the methyl and hydroxymethyl substituents. These stereochemical variations are crucial for accessing diverse molecular architectures and exploring the impact of three-dimensional structure on biological activity.

| Compound Class | Key Structural Features | Primary Applications |

|---|---|---|

| Boc-protected pyrrolidines | Tert-butyl carbamate protection | Synthetic intermediates |

| Hydroxymethyl pyrrolidines | Primary alcohol functionality | Further functionalization |

| Methyl-substituted pyrrolidines | Alkyl substitution patterns | Stereochemical diversity |

| Polyhydroxylated pyrrolidines | Multiple hydroxyl groups | Glycosidase inhibition |

| Pyrrolidine alkaloids | Natural product structures | Biological activity |

Recent research has revealed the existence of complex pyrrolidine alkaloid networks in natural systems, with studies identifying almost 40 pyrrolidine alkaloids that share core structural features formed through nonenzymatic condensation reactions. These natural compounds provide inspiration for synthetic chemists and demonstrate the inherent versatility of the pyrrolidine scaffold in biological systems. The discovery of such diversity in natural pyrrolidine alkaloids has important implications for understanding biosynthetic pathways and developing new synthetic strategies for accessing complex molecular architectures.

The development of new synthetic methodologies for pyrrolidine derivatives continues to expand the available chemical space within this compound class. Iridium-catalyzed reductive approaches have enabled the generation of azomethine ylides from amide and lactam precursors, providing access to functionalized pyrrolidine architectures through dipolar cycloaddition reactions. These advances in synthetic methodology complement the traditional approaches to pyrrolidine synthesis and enable the preparation of compounds that were previously difficult or impossible to access through conventional methods.

Properties

IUPAC Name |

tert-butyl (2R,3S)-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-8-5-6-12(9(8)7-13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPUBEXOAVGKKCY-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C1CO)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCN([C@H]1CO)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis typically starts from pyrrolidin-2-ylmethanol or related pyrrolidine derivatives, followed by protection of the amine group with a tert-butoxycarbonyl (BOC) protecting group, and introduction or preservation of the hydroxymethyl substituent at the 2-position. The methyl group at the 3-position is introduced or controlled through stereoselective methods or starting materials.

Key Preparation Methods and Reaction Conditions

Detailed Reaction Insights

BOC Protection of Pyrrolidin-2-ylmethanol:

The primary amine of pyrrolidin-2-ylmethanol is protected using di-tert-butyl dicarbonate in dichloromethane at room temperature, typically for 16 hours. The reaction can be catalyzed or assisted by triethylamine to scavenge acid byproducts, improving yield and purity. This step affords tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate with yields ranging from 90% to 98% depending on conditions and purification methods.Reduction and Functional Group Manipulation Starting from DL-Proline:

DL-Proline can be converted to the target compound via borane-mediated reduction in THF, followed by BOC protection under biphasic conditions with potassium carbonate as base. This method yields the compound as a colorless oil with a 76% yield after chromatographic purification.Complex Multi-step Synthesis Involving Salt Formation and Mesylation:

The use of maleic acid to form a salt with pyrrolidin-2-ylmethanol, followed by BOC protection and mesylation, allows introduction of additional functional groups and subsequent coupling reactions. This route is more elaborate and yields intermediates useful for further derivatization, with an overall yield of about 58% for the final product after purification.Advanced Protection and Reduction Strategies for Stereochemical Control:

In more sophisticated synthetic schemes, the hydroxyl group is protected as a tert-butyldimethylsilyl ether (TBS) to prevent side reactions during subsequent transformations. Reduction of esters to alcohols with sodium borohydride and amidation followed by lithium aluminum hydride reduction are used to install amine functionalities. Final deprotection with tetra-n-butylammonium fluoride (TBAF) yields the target compound with controlled stereochemistry.

Analytical Data Supporting Preparation

NMR Spectroscopy:

Typical ^1H NMR signals for tert-butyl (2R,3S)-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate include broad doublets and multiplets corresponding to the pyrrolidine ring protons and the hydroxymethyl group, along with a singlet at ~1.46 ppm for the tert-butyl group.Mass Spectrometry:

LCMS and ESI-MS data confirm molecular ion peaks consistent with the expected molecular weight (e.g., m/z 202 [M+1]+ for tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate).Purification Techniques:

Flash column chromatography using gradients of methanol in dichloromethane or hexane-ethyl acetate mixtures is standard for isolating pure compounds.

Summary Table of Preparation Routes

| Route Description | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Special Notes |

|---|---|---|---|---|

| Direct BOC protection of pyrrolidin-2-ylmethanol | Pyrrolidin-2-ylmethanol | Di-tert-butyl dicarbonate, CH2Cl2, RT, 16 h | 90-98 | Simple, high yield |

| Reduction from DL-Proline + BOC protection | DL-Proline | BF3·OEt2, BH3-THF, reflux, BOC2O, K2CO3, RT, 16 h | 76 | Multi-step, stereocontrol |

| Salt formation + mesylation + BOC protection | Pyrrolidin-2-ylmethanol + maleic acid | Ethyl acetate, (BOC)2O, MsCl, triethylamine, RT | 58 | For further functionalization |

| Protection with TBS + reduction + amidation | Protected pyrrolidine esters | TBSCl, NaBH4, LiAlH4, TBAF | Not specified | Advanced stereochemical synthesis |

Research Findings and Considerations

- The choice of protecting groups (BOC, TBS) and reaction conditions significantly influences yield and stereochemical purity.

- Triethylamine and potassium carbonate serve as bases to neutralize acids formed during protection steps, enhancing reaction efficiency.

- Borane-THF reductions are effective for converting carboxylic acid derivatives to alcohols or amines while preserving stereochemistry.

- Multi-step syntheses involving salt formation and mesylation allow for further functional group manipulation, useful in complex molecule assembly.

- Analytical characterization (NMR, MS) confirms the structure and purity of the synthesized compound, essential for reproducibility in research and pharmaceutical applications.

This comprehensive overview synthesizes preparation methods from diverse, reliable sources, providing a professional and authoritative guide to the synthesis of this compound. The methods outlined accommodate different synthetic needs, from straightforward protection to complex stereocontrolled multi-step processes.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R,3S)-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Neuroprotective Agents

Research indicates that this compound exhibits neuroprotective properties, particularly against oxidative stress and neurodegenerative diseases. Its structure allows it to interact with biological targets implicated in conditions such as Alzheimer's disease.

- Mechanism of Action : The compound may inhibit enzymes like acetylcholinesterase, enhancing cholinergic transmission which is beneficial for cognitive functions.

- Case Study : In vitro studies have shown that tert-butyl (2R,3S)-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate can protect neuronal cells from damage induced by amyloid-beta peptides, which are linked to Alzheimer's pathology.

Antimycobacterial Activity

The compound has been evaluated for its activity against Mycobacterium tuberculosis and multi-drug-resistant strains.

- Research Findings : A study synthesized various derivatives of pyrrolidine compounds and tested them for antimycobacterial activity. Results indicated that modifications in the structure could enhance efficacy against resistant strains.

Synthesis and Reactivity

This compound can be synthesized through various organic reactions, including:

- Electrochemical Reactions : Recent advancements have shown that electrochemical methods can be employed to synthesize derivatives with improved biological activity.

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Electrochemical Carboamidation | 27% | -78°C with sec-butyllithium in MTBE |

| Direct Functionalization | 9% | In tetrahydrofuran under nitrogen atmosphere |

Biocatalysis

The compound has potential applications in biocatalysis, where it serves as a substrate for lipases and esterases. The presence of the tert-butyl group enhances the solubility and reactivity of the compound in enzymatic processes.

Case Study on Enzymatic Activity

A study highlighted the role of specific amino acid motifs in lipases that determine their activity towards tertiary alcohols like this compound. This opens avenues for developing more efficient biocatalytic processes in organic synthesis.

Mechanism of Action

The mechanism of action of cis-tert-butyl 2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

- Stereochemistry : The 2R,3S configuration of the target compound is distinct from the 2R,5S () and 3R,4S () configurations in other derivatives. These differences influence conformational preferences and interactions with biological targets .

- Functional Groups : The hydroxymethyl group in the target compound contrasts with electron-withdrawing CF₃ () or aromatic pyridinyloxy groups (). These variations affect solubility, reactivity, and pharmacokinetic properties.

Spectroscopic and Analytical Data

- NMR : The target compound’s ¹H NMR would show tert-butyl protons at δ ~1.4 and hydroxymethyl protons at δ ~3.5–4.0. In contrast, ’s pyridinyloxy derivative exhibits aromatic protons at δ ~7–8, absent in the target .

Biological Activity

Tert-butyl (2R,3S)-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H19NO3

- Molecular Weight : 201.26 g/mol

- CAS Number : 817554-87-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets, which can modulate physiological processes. The hydroxymethyl and carboxylate groups are crucial for its binding affinity and activity.

Biological Activities

- Neuroprotective Effects : Studies have indicated that this compound exhibits neuroprotective properties, particularly in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer’s disease.

- Inhibition of Amyloid Aggregation : Research suggests that this compound can inhibit the aggregation of amyloid-beta peptides, which is a hallmark of Alzheimer’s disease pathology. This action may be mediated through the modulation of acetylcholinesterase activity and β-secretase inhibition, leading to decreased amyloid formation.

- Antioxidant Activity : The compound has demonstrated antioxidant properties by scavenging free radicals and reducing markers of oxidative stress, such as malondialdehyde (MDA) levels in cellular models.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Neuroprotection | Reduces oxidative stress | |

| Amyloid aggregation inhibition | Modulates acetylcholinesterase activity | |

| Antioxidant | Scavenges free radicals |

Case Study: Neuroprotective Effects

In a study conducted on astrocyte cultures exposed to amyloid-beta (Aβ) peptides, treatment with this compound resulted in a significant reduction in cell death compared to untreated controls. The compound decreased TNF-α levels, indicating an anti-inflammatory effect. However, the protective effect was moderate compared to established treatments like galantamine, suggesting further optimization may be necessary for clinical applications.

Table 2: Effect on Astrocyte Viability

| Treatment | Cell Viability (%) | TNF-α Levels (pg/mL) |

|---|---|---|

| Control | 100 | 50 |

| Aβ Treatment | 40 | 80 |

| Aβ + Compound Treatment | 60 | 60 |

Q & A

Basic: What are the optimal methods for synthesizing tert-butyl (2R,3S)-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate, and how do reaction conditions influence stereochemical outcomes?

Answer:

The synthesis typically involves multi-step protocols with careful control of stereochemistry. For example:

- Protection/deprotection strategies : Use of tert-butyloxycarbonyl (Boc) groups to protect amines, followed by deprotection under acidic conditions (e.g., HCl in ethanol) to yield intermediates .

- Stereochemical control : Reactions at low temperatures (0–20°C) with catalysts like DMAP and triethylamine in dichloromethane help retain chiral integrity .

- Purification : Column chromatography with ethanol/chloroform (1:8–1:10) or hexane/ethyl acetate (4:1) resolves diastereomers and ensures high purity (>94%) .

Key data : HRMS and NMR (¹H/¹³C) confirm stereochemistry, with specific [α]²⁵D values (e.g., −55.0 in CHCl₃) validating optical purity .

Advanced: How can researchers resolve discrepancies in NMR data when characterizing diastereomeric impurities in this compound?

Answer:

Discrepancies often arise from residual solvents or rotameric equilibria. Methodological solutions include:

- Variable-temperature NMR : Cooling samples to −40°C slows bond rotation, simplifying split signals for hydroxymethyl or methyl groups .

- 2D NMR (COSY, HSQC) : Assigns coupling patterns to distinguish between (2R,3S) and (2S,3R) configurations. For example, correlations between H-2 and H-3 in NOESY confirm spatial proximity in the correct diastereomer .

- Spiking experiments : Adding authentic samples of suspected impurities to the NMR tube identifies contaminant peaks .

Basic: What purification techniques are most effective for isolating this compound from byproducts?

Answer:

- Flash column chromatography : Ethyl acetate/hexane gradients (1:6 to 1:4) separate polar hydroxymethyl derivatives from non-polar tert-butyl byproducts .

- Recrystallization : Ethanol/water mixtures (10:1) yield high-purity crystals (94–99%) by exploiting solubility differences between diastereomers .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) resolve enantiomeric pairs when chiral columns are unavailable .

Advanced: How does the hydroxymethyl group influence the compound’s reactivity in downstream functionalization (e.g., oxidation or alkylation)?

Answer:

The hydroxymethyl group participates in:

- Oxidation : Catalyzed by Dess-Martin periodinane, it forms a ketone intermediate for further cross-coupling (e.g., Suzuki reactions) .

- Protection : Silylation with tert-butyldiphenylsilyl chloride (TBDPSCl) stabilizes the hydroxyl group during acidic/basic reactions .

- Alkylation : Mitsunobu conditions (DIAD, PPh₃) convert the hydroxyl to ethers without racemization, critical for prodrug derivatives .

Caution : Over-oxidation to carboxylic acids occurs with strong agents like KMnO₄, requiring kinetic monitoring via TLC .

Basic: What spectroscopic techniques are critical for confirming the structure and purity of this compound?

Answer:

- HRMS (ESI+) : Validates molecular formula (e.g., C₁₂H₂₁NO₃⁺ requires m/z 228.1594; observed 228.1601) .

- IR spectroscopy : Peaks at 3400–3200 cm⁻¹ (O–H stretch) and 1680 cm⁻¹ (C=O of Boc) confirm functional groups .

- ¹³C NMR : Signals at δ 80–85 ppm (quaternary C of tert-butyl) and δ 60–65 ppm (C-OH) verify substitution patterns .

Advanced: How can researchers address low yields in the final Boc-deprotection step?

Answer:

Low yields (<60%) often stem from incomplete acidolysis or side reactions. Mitigation strategies:

- Acid selection : HCl in dioxane (4M) outperforms TFA in minimizing carbamate scrambling .

- Temperature optimization : Gradual warming (0°C → RT over 2 hrs) prevents exothermic side reactions .

- Quenching : Neutralization with NaHCO₃ before extraction preserves the free amine .

Basic: What are the documented applications of this compound in medicinal chemistry research?

Answer:

- Phosphatase inhibitors : The pyrrolidine scaffold mimics natural substrates in enzyme binding pockets (e.g., targeting S1P receptors) .

- Prodrug synthesis : Hydroxymethyl serves as a handle for ester-linked payloads (e.g., fluorouracil derivatives) .

- Chiral building blocks : Used in asymmetric synthesis of β-amino alcohols for antiviral agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.